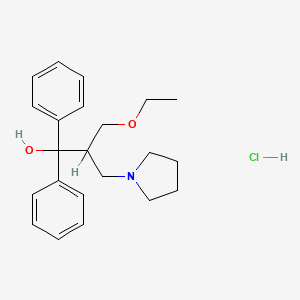
2-Methyl-4-(methylsulfanyl)-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(methylsulfanyl)-6-nitrophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methyl group, a methylsulfanyl group, and a nitro group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylsulfanyl)-6-nitrophenol can be achieved through several synthetic routes. One common method involves the nitration of 2-Methyl-4-(methylsulfanyl)phenol. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position on the phenol ring.
Another synthetic route involves the methylation of 4-(methylsulfanyl)-6-nitrophenol. This can be achieved using methyl iodide in the presence of a base such as sodium ethylate in an ethanol solution. The reaction is typically carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
2-Methyl-4-(methylsulfanyl)-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under acidic or basic conditions.
Reduction: Tin(II) chloride, iron, and other reducing agents are used under acidic conditions.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles are used in the presence of bases such as pyridine or sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-Methyl-4-(methylsulfonyl)-6-nitrophenol.
Reduction: Formation of 2-Methyl-4-(methylsulfanyl)-6-aminophenol.
Substitution: Formation of various esters and ethers depending on the electrophile used.
科学的研究の応用
2-Methyl-4-(methylsulfanyl)-6-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications.
作用機序
The mechanism of action of 2-Methyl-4-(methylsulfanyl)-6-nitrophenol and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response.
類似化合物との比較
2-Methyl-4-(methylsulfanyl)-6-nitrophenol can be compared with other similar compounds, such as:
2-Methyl-4-(methylsulfanyl)phenol: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-(Methylsulfanyl)-6-nitrophenol: Lacks the methyl group, which may affect its solubility and overall chemical properties.
2-Methyl-6-nitrophenol:
The presence of the methyl, methylsulfanyl, and nitro groups in this compound makes it unique and versatile for various applications in research and industry.
特性
CAS番号 |
36013-09-9 |
|---|---|
分子式 |
C8H9NO3S |
分子量 |
199.23 g/mol |
IUPAC名 |
2-methyl-4-methylsulfanyl-6-nitrophenol |
InChI |
InChI=1S/C8H9NO3S/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4,10H,1-2H3 |
InChIキー |
PGUZBMCEUPLWAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)





![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)


![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
